molecular formula C14H20N2O4S B296173 N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide

N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide

Cat. No. B296173
M. Wt: 312.39 g/mol
InChI Key: GOVLASMCOPHBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegeneration. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression. HDAC inhibition leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to the inhibition of cancer cell growth and proliferation. Additionally, N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. By inhibiting COX-2 activity, N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide reduces inflammation in various tissues. Finally, N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Activation of this pathway leads to the reduction of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have several biochemical and physiological effects in various tissues. Specifically, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. Additionally, N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to reduce the production of pro-inflammatory cytokines in various tissues, leading to the suppression of inflammation. Finally, it has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is its potent anti-cancer activity, making it a promising drug candidate for the treatment of various types of cancer. Additionally, it has been found to possess anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for the treatment of inflammation and neurodegenerative diseases. However, one of the limitations of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

Several future directions for the research and development of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide include the following:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in vivo.
3. Exploration of the potential of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide as a combination therapy with other anti-cancer agents.
4. Investigation of the potential of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide as a therapeutic agent for the treatment of neurodegenerative diseases.
5. Development of novel formulations of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide to improve its solubility and bioavailability in vivo.
Conclusion:
In conclusion, N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide is a promising chemical compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Its potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects make it a promising drug candidate for the treatment of these diseases. Further research and development are needed to fully explore the potential of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with cyclopropylamine, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide in high yield and purity.

Scientific Research Applications

N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Furthermore, it has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, N-cyclopropyl-2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

N-cyclopropyl-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C14H20N2O4S/c1-10-4-7-12(20-3)13(8-10)21(18,19)16(2)9-14(17)15-11-5-6-11/h4,7-8,11H,5-6,9H2,1-3H3,(H,15,17)

InChI Key

GOVLASMCOPHBKC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2CC2

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2CC2

Origin of Product

United States

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